2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide belongs to the pyrazolo-pyrazine class, characterized by a sulfanylacetamide linker and aromatic substituents. Its structure features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2, a sulfanyl moiety at position 4, and an N-(4-methylphenyl)acetamide side chain. This scaffold is designed to optimize interactions with biological targets, leveraging the electron-donating methoxy group and the hydrophobic methylphenyl group for enhanced bioavailability and target binding .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-3-7-17(8-4-15)24-21(27)14-29-22-20-13-19(25-26(20)12-11-23-22)16-5-9-18(28-2)10-6-16/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCHBWNNIOBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a disruption in the cell cycle, preventing the proliferation of cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption prevents the replication of DNA and the division of cells, thereby inhibiting the growth of cancer cells.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values of 45-97 nM and 6-99 nM, respectively. It also has moderate activity against HepG-2 with an IC50 range of 48-90 nM.
Biological Activity
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic organic compound with a complex structure that includes a pyrazolo[1,5-a]pyrazine core and a thioacetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer and inflammatory pathways.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.5 g/mol. The structure features a thioether functional group, which is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer pathways. Similar compounds have shown effectiveness in modulating enzyme activity, suggesting potential therapeutic applications.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that can lead to changes in cellular functions, including apoptosis in cancer cells.
Biological Activity and Research Findings
Research on compounds structurally similar to this compound indicates promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound could act as an inhibitor of certain protein kinases involved in cancer progression. Its structural features may enhance binding affinity to target proteins, promoting its efficacy as a therapeutic agent.
- Anti-inflammatory Effects : The presence of the thioacetamide moiety suggests potential anti-inflammatory activity, as compounds with similar structures have been reported to modulate inflammatory responses.
- Molecular Docking Studies : Computational studies indicate that the compound can effectively bind to specific kinase domains, suggesting its potential as a selective inhibitor.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrazolo Derivatives : A study demonstrated that pyrazolo derivatives exhibit significant kinase inhibition, leading to reduced tumor growth in xenograft models. This supports the hypothesis that similar compounds may have anticancer properties.
- Inflammatory Pathway Modulation : Another study focused on thioacetamides showed their ability to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Variations and Physical Properties
Key Findings :
- Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., in 18k) increase melting points by 10–15°C compared to methoxy or methyl groups, suggesting stronger crystal packing .
- Sulfanyl Linkers : The sulfanyl moiety in the target compound and analogues (e.g., G420-0502) improves solubility in polar solvents, critical for in vivo applications .
- Aromatic Planarity : In cyclopenta[g]pyrazolo[1,5-a]pyrimidines, methoxyphenyl substituents reduce dihedral angles (3.6° in compound IV), enhancing conjugation and stability .
Comparison with Analogues :
- 18h–18l Series : Synthesized in 68–76% yields using one-pot condensation, highlighting efficiency for carboxamide derivatives .
- Pyrazolo[3,4-b]pyridines : Alkylation with K₂CO₃ in DMF achieves moderate yields (50–70%), indicating sensitivity to base strength .
Table 2: Reported Bioactivities of Analogues
SAR Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
